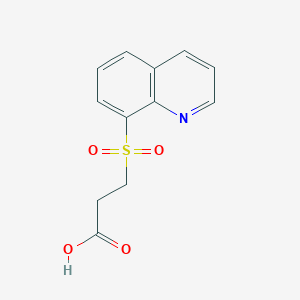

3-(Quinoline-8-sulfonyl)-propionic acid

Description

Contextualization of Quinoline (B57606) Scaffolds in Modern Organic Synthesis and Chemical Biology Research

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the fields of organic synthesis and chemical biology. nih.gov Its rigid structure and the presence of a nitrogen atom provide a unique electronic and steric profile, making it a privileged core in the design of functional molecules. nih.gov The versatility of the quinoline ring allows for functionalization at various positions, enabling the synthesis of a vast library of derivatives with diverse biological activities. nih.gov In chemical biology, quinoline-based compounds are utilized as probes to investigate biological processes, owing to their potential for fluorescence and their ability to interact with biomolecules. rsc.org

The Role of Sulfonyl Moieties in Modulating Molecular Architecture and Reactivity

The sulfonyl group (-SO2-) is a powerful modulator of molecular properties. Its strong electron-withdrawing nature can significantly influence the electronic environment of a molecule, affecting its reactivity and physicochemical characteristics. In medicinal chemistry, the incorporation of a sulfonyl moiety can enhance binding affinity to biological targets through hydrogen bonding and dipole-dipole interactions. Furthermore, the tetrahedral geometry of the sulfonyl group can impose specific conformational constraints on a molecule, which is a critical aspect of rational drug design. The sulfonamide linkage (-SO2NH-), a common derivative, is a key feature in a multitude of approved therapeutic agents.

Rationale for Comprehensive Academic Investigation of 3-(Quinoline-8-sulfonyl)-propionic acid

The specific structure of 3-(Quinoline-8-sulfonyl)-propionic acid presents a compelling case for in-depth academic study. This molecule combines the established biological relevance of the quinoline scaffold with the property-modulating effects of a sulfonyl group. The propionic acid side chain introduces a carboxylic acid functionality, which can serve as a handle for further synthetic modifications or as a key interaction point with biological targets. The linkage at the 8-position of the quinoline ring directs the sulfonyl-propionic acid moiety into a distinct spatial orientation relative to the heterocyclic core, which could lead to unique biological activities compared to isomers substituted at other positions. nih.gov

While specific research on 3-(Quinoline-8-sulfonyl)-propionic acid is limited, studies on related quinoline-8-sulfonamides provide a strong rationale for its investigation. For instance, various quinoline-8-sulfonamide (B86410) derivatives have been synthesized and evaluated for their potential as inhibitors of enzymes such as carbonic anhydrase and pyruvate (B1213749) kinase M2 (PKM2), which are implicated in cancer. mdpi.com These studies demonstrate the potential of the quinoline-8-sulfonyl scaffold as a basis for developing targeted therapeutic agents.

Table 1: Biological Activity of Representative Quinoline-8-Sulfonamides

| Compound ID | Target | Biological Activity (IC50/Ki) | Reference |

|---|---|---|---|

| Compound 9a | Pyruvate Kinase M2 (PKM2) | Cytotoxicity (A549 cells): GI50 = 0.496 mM | mdpi.com |

| Compound 11c | Carbonic Anhydrase IX (hCA IX) | Ki = 8.4 nM | mdpi.com |

| Compound 13b | Carbonic Anhydrase IX (hCA IX) | Ki = 5.5 nM | mdpi.com |

| Compound a5 | Monoamine Oxidase A (MAO-A) | IC50 = 0.59 ± 0.04 µM | rsc.org |

| Compound a12 | Monoamine Oxidase B (MAO-B) | IC50 = 0.47 ± 0.03 µM | rsc.org |

This table is interactive. Click on the headers to sort the data.

Overview of Current Research Gaps and Future Directions for Quinoline-Sulfonyl Systems

Despite the promising findings with quinoline-sulfonamides, the broader chemical space of quinoline-sulfonyl compounds, particularly those with acidic side chains like 3-(Quinoline-8-sulfonyl)-propionic acid, remains largely unexplored. A significant research gap exists in the systematic investigation of how variations in the linker between the sulfonyl group and the terminal functional group affect biological activity.

Future research in this area should focus on several key directions:

Development of novel synthetic methodologies: Efficient and versatile synthetic routes are needed to access a wider range of quinoline-sulfonyl derivatives with diverse functionalities.

Systematic structure-activity relationship (SAR) studies: A comprehensive exploration of how modifications to the quinoline core, the sulfonyl linker, and the terminal functional group impact biological activity is crucial for the rational design of new compounds.

Identification of novel biological targets: High-throughput screening and chemical biology approaches could uncover new protein targets for this class of compounds, expanding their potential therapeutic applications.

Investigation of physicochemical properties: A detailed understanding of the solubility, stability, and other physicochemical properties of these compounds is essential for their development as research tools or therapeutic leads.

The exploration of compounds like 3-(Quinoline-8-sulfonyl)-propionic acid holds the potential to yield novel molecular probes and therapeutic candidates. A concerted effort in synthesis, biological evaluation, and physicochemical characterization will be instrumental in unlocking the full potential of these intriguing molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

3-quinolin-8-ylsulfonylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S/c14-11(15)6-8-18(16,17)10-5-1-3-9-4-2-7-13-12(9)10/h1-5,7H,6,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYFSGCCMSGAGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)CCC(=O)O)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 3 Quinoline 8 Sulfonyl Propionic Acid

Established Synthetic Routes and Precursor Chemistry for Sulfonyl-Quinoline Systems

The foundational precursor for the synthesis of 3-(Quinoline-8-sulfonyl)-propionic acid is quinoline-8-sulfonyl chloride. The preparation of this key intermediate is well-documented and typically involves the sulfonation of quinoline (B57606) followed by chlorination.

One common method for the synthesis of quinoline-8-sulfonyl chloride begins with the sulfonation of quinoline. This is often achieved by reacting quinoline with fuming sulfuric acid (oleum) at elevated temperatures, which leads to the formation of quinoline-8-sulfonic acid. uop.edu.pk Subsequently, the sulfonic acid is converted to the corresponding sulfonyl chloride. This transformation can be accomplished using chlorinating agents such as thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H). guidechem.com A patent describes a process where quinoline is reacted with chlorosulfonic acid to give a mixture of the sulfonated and chlorosulfonated product, which is then treated with thionyl chloride to yield quinoline-8-sulfonyl chloride. google.com Another patent details the synthesis of 3-methylquinoline-8-sulfonyl chloride starting from aniline (B41778) and propionic acid, followed by cyclization, reduction, and chlorosulfonation. google.com

The other key precursor is a three-carbon chain that can be linked to the sulfonyl group and terminated with a carboxylic acid. A plausible reactant for this purpose is a derivative of propionic acid that can react with the sulfonyl chloride.

Optimization of Reaction Parameters and Process Efficiency for Laboratory-Scale Production

Optimizing the laboratory-scale production of 3-(Quinoline-8-sulfonyl)-propionic acid would involve a systematic study of various reaction parameters to maximize yield and purity while minimizing reaction time and cost.

For the synthesis of the quinoline-8-sulfonyl chloride precursor, parameters such as the ratio of quinoline to sulfonating/chlorinating agent, reaction temperature, and reaction time would need to be carefully controlled. guidechem.comgoogle.com

In the subsequent step of coupling the sulfonyl chloride with the propionic acid derivative, key parameters to optimize would include the choice of solvent, base, temperature, and the stoichiometry of the reactants. The use of design of experiments (DOE) could be employed to efficiently screen a wide range of conditions and identify the optimal parameters. mdpi.com For instance, in sulfonylation reactions, the concentration of reactants, temperature, and catalyst loading are critical factors that can be optimized. researchgate.net

The table below outlines key parameters for optimization in a hypothetical two-step synthesis:

| Reaction Step | Parameter to Optimize | Potential Range/Options |

| Step 1: Synthesis of Quinoline-8-sulfonyl chloride | Molar ratio of Quinoline to Chlorosulfonic acid | 1:3 to 1:10 |

| Reaction Temperature | 100 °C to 160 °C google.com | |

| Reaction Time | 4 to 12 hours | |

| Chlorinating Agent | Thionyl chloride, Oxalyl chloride | |

| Step 2: Coupling with Propionic Acid Derivative | Solvent | Dichloromethane, Acetonitrile, Tetrahydrofuran |

| Base | Triethylamine, Pyridine (B92270), Potassium carbonate | |

| Reaction Temperature | 0 °C to room temperature | |

| Molar ratio of Sulfonyl chloride to Propionic acid derivative | 1:1 to 1:1.5 |

Chemo-Enzymatic Strategies for Enantioselective Synthesis or Derivatization (if applicable to this compound)

While 3-(Quinoline-8-sulfonyl)-propionic acid itself is achiral, chemo-enzymatic strategies could be highly valuable for the synthesis of chiral analogs. Biocatalysis offers a green and highly selective alternative to traditional chemical methods for creating stereocenters.

For instance, if a chiral alcohol precursor was used, lipases could be employed for the kinetic resolution of a racemic mixture to obtain an enantiomerically pure intermediate. Dehydrogenase enzymes could also be used for the stereoselective reduction of a ketone precursor to a chiral alcohol. cabidigitallibrary.org

Although direct enzymatic sulfonylation is not a common biocatalytic transformation, enzymes could be used to prepare chiral precursors that are then chemically converted to the final chiral sulfone product. This combination of enzymatic and chemical steps is a powerful approach in modern organic synthesis.

Chemical Reactivity and Mechanistic Studies of 3 Quinoline 8 Sulfonyl Propionic Acid

Detailed Reaction Pathways and Intermediates in Key Chemical Transformations

While specific reaction pathways for 3-(Quinoline-8-sulfonyl)-propionic acid are not extensively documented, its structure suggests several plausible transformations based on the reactivity of its functional groups.

Reactions of the Carboxylic Acid Moiety: The propionic acid group is expected to undergo typical carboxylic acid reactions. These include esterification with alcohols under acidic catalysis, and conversion to amides via an activated intermediate (like an acyl chloride) followed by reaction with an amine.

Reactions involving the Sulfonyl Group: The sulfonyl group is generally stable. However, under harsh conditions, nucleophilic attack at the sulfur atom could potentially lead to the cleavage of the C-S or S-O bonds. The precursor, quinoline-8-sulfonyl chloride, is noted for its utility in synthesis, particularly as an activating agent for carboxylic acids in coupling reactions and in the preparation of sulfonamides guidechem.commdpi.com. This highlights the electrophilic nature of the sulfur atom in the sulfonyl chloride, a property that is significantly reduced in the more stable sulfonic acid derivative.

Reactions of the Quinoline (B57606) Ring: The quinoline ring system can undergo electrophilic aromatic substitution. Due to the deactivating, electron-withdrawing nature of the sulfonyl group at the 8-position and the nitrogen atom in the heterocyclic ring, these reactions are expected to require vigorous conditions numberanalytics.comuop.edu.pk. Substitution would likely be directed to the 5-position of the benzene (B151609) ring numberanalytics.comuop.edu.pk.

Quantitative Kinetic and Thermodynamic Analysis of Selected Reactions

Quantitative kinetic and thermodynamic data for reactions involving 3-(Quinoline-8-sulfonyl)-propionic acid are not available in the current body of scientific literature. Such studies would require experimental analysis of reaction rates under various conditions and calorimetric measurements to determine the energetic profiles of its transformations. For related compounds, kinetic models have been applied to understand processes like the degradation of the basic quinoline structure researchgate.net.

Proton Transfer Mechanisms and Acidity Studies of the Carboxylic Acid Moiety

The acidity of the carboxylic acid moiety is influenced by the electronic effects of the quinoline-8-sulfonyl group.

Acidity (pKa): The sulfonyl group is a strong electron-withdrawing group. This effect, transmitted through the quinoline ring, is expected to increase the acidity of the carboxylic acid proton, resulting in a lower pKa value compared to unsubstituted propionic acid.

Proton Transfer: The molecule possesses both an acidic site (the carboxylic acid) and a basic site (the quinoline nitrogen). In solution, intramolecular or intermolecular proton transfer from the carboxylic acid to the quinoline nitrogen is possible, forming a zwitterion. Studies on similar systems, such as quinolin-8-ol with aromatic carboxylic acids, have demonstrated that proton transfer from the acid to the quinoline nitrogen readily occurs, driven by the difference in pKa values researchgate.net. This fundamental interaction is crucial in understanding the compound's behavior in various solvent systems researchgate.netnih.govnih.gov.

Investigations into the Electrophilic and Nucleophilic Character of the Sulfonyl Group

The sulfonyl group (-SO2-) plays a significant role in the molecule's electronic properties.

Electrophilic Character: The sulfur atom in the sulfonyl group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms. This makes the sulfur atom electron-deficient and thus electrophilic. It is susceptible to attack by strong nucleophiles, although it is generally less reactive than its sulfonyl chloride precursor iupac.org.

Nucleophilic Character: The sulfonyl group itself is not nucleophilic. However, methods have been developed for the deoxygenative C2-sulfonylation of quinoline N-oxides where sulfonyl chlorides can be converted in situ into nucleophilic sulfonyl sources, though this involves a different reaction mechanism and starting materials mdpi.com.

Influence of the Quinoline Ring on Overall Electronic Distribution and Reactivity

Electron-Withdrawing Nature: The quinoline ring system, containing an electronegative nitrogen atom, is inherently electron-deficient numberanalytics.com. This effect is amplified by the strongly deactivating sulfonyl group attached at the 8-position.

Reactivity Modulation: This electron-deficient character makes the quinoline ring less susceptible to electrophilic attack than benzene or naphthalene (B1677914) numberanalytics.comrsc.org. Electrophilic substitution, such as nitration or further sulfonation, would occur on the benzene portion of the ring system, primarily at the 5- and 8-positions in an unsubstituted quinoline numberanalytics.comuop.edu.pkreddit.com. With the 8-position already occupied, the 5-position would be the most likely site for further substitution. Conversely, the electron deficiency makes the pyridine (B92270) part of the ring susceptible to nucleophilic attack, typically at the C2 and C4 positions quimicaorganica.orgiust.ac.ir.

Studies on Photochemical Reactivity and Degradation Pathways

While no specific photochemical studies on 3-(Quinoline-8-sulfonyl)-propionic acid have been published, the behavior of the quinoline core provides insight into potential pathways.

Photochemical Reactivity: Quinolines can undergo photochemical reactions upon absorption of UV light. These reactions can include dearomative cycloadditions with alkenes, often proceeding through an excited triplet state nih.gov. Other photochemical processes include radical C-H hydroxyalkylation nih.gov. The presence of the sulfonyl and propionic acid groups would likely influence the energy levels of the excited states and could potentially alter the reaction pathways.

Degradation Pathways: Studies on the environmental fate and biodegradation of quinoline show that microbial degradation is a key pathway. Typically, the process is initiated by hydroxylation of the ring to form 2-hydroxyquinoline (B72897) (a quinolinone), which can then be further degraded through ring-opening reactions fao.orgresearchgate.netnih.govnih.gov. It is plausible that 3-(Quinoline-8-sulfonyl)-propionic acid would follow a similar initial degradation step focused on the quinoline ring, although the substituents may affect the rate and regioselectivity of the initial hydroxylation.

Synthesis and Exploration of Derivatives and Analogs of 3 Quinoline 8 Sulfonyl Propionic Acid

Rational Design Principles for Structural Modification and Chemical Space Exploration

The rational design of derivatives of 3-(Quinoline-8-sulfonyl)-propionic acid is guided by established medicinal chemistry principles to enhance biological activity and drug-like properties. Key strategies involve the modification of the three main components of the molecule: the quinoline (B57606) ring, the sulfonamide linker, and the propionic acid side chain.

Quinoline Moiety: The quinoline ring is a recognized pharmacophore present in numerous biologically active compounds. Modifications to this scaffold can influence the molecule's interaction with biological targets. Structure-activity relationship (SAR) studies often explore the introduction of various substituents at different positions of the quinoline ring to probe for favorable interactions within a target's binding site. For instance, substitutions can modulate the electronic properties and lipophilicity of the molecule, which in turn can affect target affinity and pharmacokinetic parameters.

Sulfonamide Linker: The sulfonamide group is a critical linker and a key hydrogen bonding motif. Its geometry and electronic characteristics are important for molecular recognition. Bioisosteric replacement is a common strategy employed in this region. For example, replacing the sulfonamide with an amide or other suitable groups can alter the compound's physicochemical properties, such as pKa and solubility, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

Propionic Acid Side Chain: The carboxylic acid group of the propionic acid side chain is a key interaction point, often forming salt bridges or hydrogen bonds with biological targets. Modifications at this site are crucial for modulating potency and selectivity. Furthermore, the length and flexibility of the propionic acid spacer can be altered to optimize the orientation of the quinoline and carboxylic acid moieties within the binding pocket of a target protein.

Chemical Space Exploration: To systematically explore the chemical space around 3-(Quinoline-8-sulfonyl)-propionic acid, a combination of traditional synthesis, combinatorial chemistry, and computational modeling is often employed. Pharmacophore modeling can identify the key chemical features required for biological activity, guiding the design of new analogs. Virtual screening of compound libraries based on a pharmacophore model can help prioritize synthetic targets with a higher probability of being active.

Synthetic Strategies for Functional Group Elaboration of 3-(Quinoline-8-sulfonyl)-propionic acid

The chemical structure of 3-(Quinoline-8-sulfonyl)-propionic acid offers multiple sites for functional group elaboration, allowing for the synthesis of a diverse range of derivatives.

Esterification, Amidation, and Reduction Reactions at the Carboxylic Acid

The carboxylic acid moiety of 3-(Quinoline-8-sulfonyl)-propionic acid is a primary site for chemical modification through well-established reactions.

Esterification: The carboxylic acid can be readily converted to a variety of esters. This is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). Esterification can improve the lipophilicity of the compound, which may enhance its cell permeability and oral bioavailability.

| Reactant (Alcohol) | Product | Reaction Conditions |

| Methanol | Methyl 3-(quinoline-8-sulfonyl)propanoate | H2SO4 (cat.), reflux |

| Ethanol | Ethyl 3-(quinoline-8-sulfonyl)propanoate | DCC, DMAP, CH2Cl2 |

| Benzyl alcohol | Benzyl 3-(quinoline-8-sulfonyl)propanoate | H2SO4 (cat.), reflux |

Amidation: The synthesis of amides from the carboxylic acid is another common derivatization strategy. This can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can be used to directly couple the carboxylic acid with an amine. Amidation can introduce new hydrogen bond donors and acceptors, potentially leading to stronger interactions with biological targets.

| Reactant (Amine) | Product | Reaction Conditions |

| Ammonia | 3-(Quinoline-8-sulfonyl)propionamide | 1. SOCl2 2. NH3 |

| Aniline (B41778) | N-Phenyl-3-(quinoline-8-sulfonyl)propionamide | HATU, DIPEA, DMF |

| Piperidine | 1-(3-(Quinoline-8-sulfonyl)propanoyl)piperidine | HBTU, Et3N, CH2Cl2 |

Reduction: The carboxylic acid can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. The resulting alcohol can serve as a precursor for further functionalization, such as etherification or oxidation to an aldehyde.

| Reactant | Product | Reaction Conditions |

| 3-(Quinoline-8-sulfonyl)-propionic acid | 3-(Quinoline-8-sulfonyl)propan-1-ol | 1. LiAlH4, THF 2. H3O+ |

Selective Functionalization of the Quinoline Moiety

The quinoline ring system is susceptible to a variety of functionalization reactions, with the position of substitution being influenced by the electronic nature of the ring and the reaction conditions.

Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, under forcing conditions, electrophilic substitution can occur, typically at the 5- and 8-positions of the benzene (B151609) ring portion. Since the starting material is already substituted at the 8-position with a sulfonyl group, which is deactivating, further electrophilic substitution will be directed to the 5- and 7-positions.

Nucleophilic Aromatic Substitution: The pyridine (B92270) ring of the quinoline nucleus is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the 2- and 4-positions. If a suitable leaving group, such as a halogen, is present at these positions, it can be displaced by a variety of nucleophiles.

C-H Activation: Modern synthetic methods, such as transition metal-catalyzed C-H activation, offer powerful tools for the direct and regioselective functionalization of the quinoline ring. By using appropriate directing groups and catalysts, it is possible to introduce a wide range of functional groups at specific C-H bonds, bypassing the need for pre-functionalized substrates. For instance, the sulfonamide nitrogen could potentially act as a directing group to functionalize the C7 position.

Modifications and Homologation of the Propionic Acid Spacer

The three-carbon spacer of the propionic acid moiety can be modified to alter the distance and flexibility between the quinoline and carboxylic acid functionalities.

Homologation: The propionic acid chain can be extended through homologation reactions. One common method is the Arndt-Eistert synthesis, which involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water, alcohol, or amine) results in a one-carbon chain extension. This allows for the synthesis of butanoic acid, pentanoic acid, and longer-chain analogs.

Introduction of Substituents: The propionic acid spacer can be functionalized by introducing substituents at the α- or β-positions. For example, α-halogenation followed by nucleophilic substitution can be used to introduce a variety of functional groups. The synthesis of β-amino acid derivatives can be achieved through methods like the conjugate addition of amines to α,β-unsaturated esters followed by hydrolysis. These modifications can introduce new chiral centers and interaction points, which can significantly impact biological activity.

Combinatorial Chemistry Approaches for Focused Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of related compounds, known as libraries. This approach is particularly useful for exploring the structure-activity relationships of a lead compound like 3-(Quinoline-8-sulfonyl)-propionic acid in a systematic and efficient manner.

Solid-Phase Synthesis: In solid-phase synthesis, the starting material is attached to a solid support (e.g., a resin bead), and reagents are added in solution. Excess reagents and byproducts are easily removed by filtration and washing, simplifying the purification process. For the synthesis of a library of 3-(Quinoline-8-sulfonyl)-propionic acid derivatives, the carboxylic acid could be anchored to a resin. Then, a diverse set of building blocks could be used to modify the quinoline ring or the sulfonamide portion. Finally, the products are cleaved from the resin.

Solution-Phase Parallel Synthesis: In this approach, reactions are carried out in solution in an array of separate reaction vessels (e.g., in a 96-well plate). This method allows for the use of a wider range of reaction conditions and analytical techniques compared to solid-phase synthesis. A library of amides, for example, could be generated by reacting 3-(Quinoline-8-sulfonyl)-propionic acid with a diverse set of amines in a parallel fashion. Purification can be automated using techniques like high-performance liquid chromatography (HPLC).

The generation of a focused library would typically involve varying the substituents at one or two points of diversity. For example, one could synthesize a library of amides by reacting the parent acid with a collection of different amines, while keeping the quinoline-8-sulfonyl core constant. This allows for a systematic investigation of the effect of the amide substituent on biological activity.

Regioselective and Stereoselective Synthesis of Advanced Analogs

As the understanding of the structure-activity relationship for a series of compounds deepens, the synthesis of more complex and precisely defined analogs becomes important. This often requires the use of regioselective and stereoselective synthetic methods.

Regioselective Synthesis: As discussed in section 4.2.2, controlling the position of new functional groups on the quinoline ring is a key challenge. The use of directing groups is a powerful strategy to achieve regioselectivity in C-H functionalization reactions. For example, by temporarily installing a directing group at a specific position, a new substituent can be introduced at a desired location before the directing group is removed.

Stereoselective Synthesis: The introduction of chiral centers into the molecule, for instance by modifying the propionic acid spacer, can lead to stereoisomers with different biological activities. Asymmetric synthesis methods are employed to selectively produce one enantiomer or diastereomer over the others. For example, chiral catalysts can be used in reactions that create a new stereocenter, or chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. The synthesis of enantiomerically pure α- or β-substituted derivatives of 3-(Quinoline-8-sulfonyl)-propionic acid would be a key step in developing advanced analogs with improved therapeutic potential.

Computational Chemistry and Molecular Modeling of 3 Quinoline 8 Sulfonyl Propionic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Detailed quantum chemical calculations, which are foundational for understanding the electronic properties of a molecule, are not published for 3-(Quinoline-8-sulfonyl)-propionic acid.

No specific Density Functional Theory (DFT) studies detailing the optimized molecular geometry, bond lengths, bond angles, or reactivity descriptors (such as chemical hardness, softness, and electronegativity) for 3-(Quinoline-8-sulfonyl)-propionic acid have been found in the surveyed literature.

Similarly, there is a lack of published research on the Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for 3-(Quinoline-8-sulfonyl)-propionic acid. Electrostatic potential maps, which are crucial for identifying sites for electrophilic and nucleophilic attack, are also not available.

Conformational Analysis and Exploration of Energy Landscapes

A comprehensive conformational analysis to identify the most stable conformers and to explore the potential energy landscape of 3-(Quinoline-8-sulfonyl)-propionic acid has not been documented in the accessible scientific literature.

Molecular Dynamics Simulations for Dynamic Behavior in Solution and Solid States

There are no available reports on molecular dynamics (MD) simulations for 3-(Quinoline-8-sulfonyl)-propionic acid. Such studies would provide valuable insights into the dynamic behavior of the molecule in different environments, such as in solution or in the solid state, by simulating the movement of atoms and molecules over time.

In Silico Prediction of Non-Covalent Interactions with Model Chemical Systems

While the crystal structure of the related compound, quinoline-8-sulfonamide (B86410), reveals intra- and intermolecular hydrogen bonding and π–π stacking interactions, similar in silico predictions for the non-covalent interactions of 3-(Quinoline-8-sulfonyl)-propionic acid with model chemical systems are not available. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Analog Series

Quantitative Structure-Reactivity Relationship (QSRR) studies are instrumental in predicting the reactivity of compounds based on their molecular structure. However, no QSRR studies that include 3-(Quinoline-8-sulfonyl)-propionic acid or a closely related analog series could be identified. Research on other quinoline-8-sulfonamide derivatives has focused on structure-activity relationships in a biological context, such as for enzyme inhibition, rather than chemical reactivity. nih.gov

Investigation of Molecular Interactions and Binding Mechanisms of 3 Quinoline 8 Sulfonyl Propionic Acid with Defined Chemical Entities

Biophysical Characterization of Non-Covalent Interactions with Model Organic Molecules and Peptides

There is no available research detailing the non-covalent interactions between 3-(Quinoline-8-sulfonyl)-propionic acid and model organic molecules or peptides. Studies characterizing interactions such as hydrogen bonding, hydrophobic interactions, van der Waals forces, or π-π stacking for this specific compound have not been published.

Mechanistic Studies of Ligand-Receptor Association in Simplified In Vitro Chemical Systems

Mechanistic studies elucidating the ligand-receptor association of 3-(Quinoline-8-sulfonyl)-propionic acid in simplified, non-biological in vitro chemical systems are not found in the current body of scientific literature. Consequently, there is no data on its binding modes or the kinetics of association and dissociation with simplified chemical receptors.

Enzyme Kinetic Analysis and Mechanistic Inhibition Studies with Purified Enzymes

While research exists on various quinoline-based compounds as enzyme inhibitors, specific enzyme kinetic analyses and mechanistic inhibition studies for 3-(Quinoline-8-sulfonyl)-propionic acid with purified enzymes are not documented. Therefore, data on its potential inhibitory mechanisms, such as competitive, non-competitive, or uncompetitive inhibition, and associated kinetic parameters (e.g., Kᵢ, Kₘ) are unavailable.

Elucidation of Coordination Chemistry and Chelation Properties with Specific Metal Centers

Detailed studies on the coordination chemistry and chelation properties of 3-(Quinoline-8-sulfonyl)-propionic acid with specific metal centers have not been reported. While the quinoline (B57606) moiety is known to participate in metal chelation in other compounds, the specific coordination behavior and stability constants for complexes formed with this particular molecule are not known.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

There are no published studies that have employed Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the binding thermodynamics of 3-(Quinoline-8-sulfonyl)-propionic acid with any defined chemical entities. As a result, thermodynamic parameters such as the dissociation constant (K₋₁), enthalpy (ΔH), and entropy (ΔS) of binding for this compound remain uncharacterized.

Advanced Spectroscopic and Analytical Techniques in Elucidating the Chemistry of 3 Quinoline 8 Sulfonyl Propionic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Dynamics

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 3-(Quinoline-8-sulfonyl)-propionic acid, ¹H and ¹³C NMR would provide the initial framework for structural confirmation by identifying the number and type of chemically distinct nuclei.

The ¹H NMR spectrum is expected to show distinct signals for the six protons on the quinoline (B57606) ring and the four protons of the propionic acid chain. The aromatic region would display complex splitting patterns due to spin-spin coupling between adjacent protons. The chemical shifts of quinoline protons are known to be sensitive to substituent effects and intermolecular interactions, such as π-π stacking, which can cause concentration-dependent shifts. uncw.eduuncw.edu The propionic acid moiety would likely exhibit two triplet signals, corresponding to the two methylene (B1212753) (-CH₂-) groups.

The ¹³C NMR spectrum would complement this data by showing 12 distinct carbon signals: nine for the quinoline ring system and three for the propionic acid chain (CH₂, CH₂, and COOH). The chemical shifts would be indicative of the electronic environment of each carbon atom.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(Quinoline-8-sulfonyl)-propionic acid

Note: These are estimated values based on known data for quinoline, sulfonic acid, and propionic acid derivatives. Actual experimental values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Quinoline H-2 | 8.9 - 9.2 | 150 - 153 |

| Quinoline H-3 | 7.5 - 7.8 | 122 - 125 |

| Quinoline H-4 | 8.1 - 8.4 | 136 - 139 |

| Quinoline H-5 | 8.0 - 8.3 | 128 - 131 |

| Quinoline H-6 | 7.6 - 7.9 | 127 - 130 |

| Quinoline H-7 | 8.2 - 8.5 | 133 - 136 |

| -SO₂-CH₂- | 3.5 - 3.8 (triplet) | 48 - 52 |

| -CH₂-COOH | 2.8 - 3.1 (triplet) | 30 - 34 |

| -COOH | 10.0 - 12.0 (broad) | 172 - 176 |

To unambiguously assign the proton and carbon signals, especially for the intricately coupled quinoline system, multidimensional NMR experiments are indispensable. researchgate.net

COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal ¹H-¹H spin-spin coupling networks. This would be crucial for tracing the connectivity of protons around the quinoline ring, for instance, confirming the adjacency of H-2 and H-3, H-3 and H-4, as well as H-5, H-6, and H-7. It would also show a clear correlation between the two methylene groups in the propionic acid side chain.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These 2D experiments correlate directly bonded ¹H and ¹³C nuclei. An HSQC or HMQC spectrum would definitively link each proton signal to its attached carbon atom, simplifying the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically over 2-3 bonds) between ¹H and ¹³C nuclei. HMBC is vital for piecing together the molecular skeleton. For example, it would show correlations from the H-7 proton to the C-8 (bearing the sulfonyl group) and C-5 carbons, and from the methylene protons adjacent to the sulfonyl group to the C-8 carbon, confirming the connection point of the side chain to the quinoline ring.

While solution-state NMR averages out intermolecular effects due to molecular tumbling, solid-state NMR (ssNMR) provides detailed information about the structure and dynamics in the solid phase. koreascience.kr For 3-(Quinoline-8-sulfonyl)-propionic acid, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would give rise to distinct ssNMR spectra due to differences in molecular packing and conformation.

Probe Intermolecular Interactions: Techniques like ¹H-¹H correlation experiments in the solid state can provide information on through-space proximities between molecules, offering insights into hydrogen bonding (e.g., between carboxylic acid groups) and π-π stacking arrangements of the quinoline rings. rsc.org

Advanced Mass Spectrometry for Reaction Monitoring and Metabolite Identification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For 3-(Quinoline-8-sulfonyl)-propionic acid (MW: 265.29 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental formula (C₁₂H₁₁NO₄S) with high accuracy.

Tandem mass spectrometry (MS/MS) would be employed to study its fragmentation pathways. nih.gov Electrospray ionization (ESI) would likely be the preferred method, generating a protonated molecular ion [M+H]⁺ at m/z 266.29. Collision-induced dissociation (CID) of this parent ion would produce a series of fragment ions characteristic of the structure.

Predicted Fragmentation Pathways:

Cleavage of the C-S bond: A primary fragmentation would likely involve the cleavage of the bond between the quinoline ring and the sulfur atom, or the bond between the sulfur and the propionic acid chain.

Loss of the Propionic Acid Moiety: Fragmentation could lead to the loss of the propionic acid group (CH₂CH₂COOH, 73 Da) or related fragments.

Fragmentation of the Quinoline Core: The stable quinoline ring itself can undergo characteristic fragmentation.

Sulfonyl Group Rearrangements: Sulfonamides are known to undergo complex rearrangements upon fragmentation. nih.gov

This technique is invaluable for monitoring the synthesis of the compound, allowing for the identification of starting materials, intermediates, and byproducts in a reaction mixture.

Interactive Data Table: Predicted Key Mass Fragments for 3-(Quinoline-8-sulfonyl)-propionic acid

| m/z (Predicted) | Ion Formula | Description |

| 266.29 | [C₁₂H₁₂NO₄S]⁺ | Protonated molecular ion [M+H]⁺ |

| 193.03 | [C₉H₇NO₂S]⁺ | Loss of propionic acid moiety (C₃H₅O₂) |

| 129.06 | [C₉H₇N]⁺ | Quinoline fragment |

| 73.03 | [C₃H₅O₂]⁺ | Propionic acid fragment |

X-ray Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and torsional angles in the solid state. While the specific crystal structure for 3-(Quinoline-8-sulfonyl)-propionic acid is not publicly available, analysis of the closely related compound, quinoline-8-sulfonamide (B86410) (C₉H₈N₂O₂S) , offers significant insight into the expected solid-state conformation. nih.govresearchgate.net

In the crystal structure of quinoline-8-sulfonamide, key features are observed:

Intramolecular Hydrogen Bonding: An intramolecular N—H⋯N hydrogen bond exists between the sulfonamide NH₂ group and the quinoline nitrogen atom. researchgate.net A similar intramolecular interaction might not be possible for the propionic acid derivative, influencing the side chain's conformation.

Intermolecular Hydrogen Bonding: Molecules form dimers through N—H⋯O hydrogen bonds. nih.gov For 3-(Quinoline-8-sulfonyl)-propionic acid, strong intermolecular hydrogen bonds are expected between the carboxylic acid groups, likely forming classic carboxylic acid dimers.

π–π Stacking: The quinoline rings engage in π–π stacking interactions, with a centroid-to-centroid distance of approximately 3.649 Å in the sulfonamide analogue, organizing the molecules into a one-dimensional polymeric structure. nih.govresearchgate.net Similar stacking is highly probable for the title compound.

The propionic acid chain introduces conformational flexibility, and its orientation relative to the quinoline ring would be a key feature determined by X-ray crystallography.

Interactive Data Table: Crystallographic Data for the Analogue Quinoline-8-sulfonamide

Source: Data from the crystal structure of quinoline-8-sulfonamide. nih.gov

| Parameter | Value |

| Chemical Formula | C₉H₈N₂O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.9431 |

| b (Å) | 10.4542 |

| c (Å) | 10.4648 |

| β (°) | 109.313 |

| Key Interaction | Intermolecular N—H⋯O hydrogen bonds |

| π–π Stacking Distance (Å) | 3.649 (centroid-centroid) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. mdpi.com

For 3-(Quinoline-8-sulfonyl)-propionic acid, the key expected vibrational modes are:

Quinoline Ring: Aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C=N ring stretching vibrations (a series of bands from ~1400-1650 cm⁻¹).

Sulfonyl Group (SO₂): Strong, characteristic asymmetric and symmetric stretching bands, typically found around 1350-1380 cm⁻¹ and 1160-1190 cm⁻¹, respectively.

Carboxylic Acid (COOH): A very broad O-H stretching band (~2500-3300 cm⁻¹) due to hydrogen bonding, and a strong C=O (carbonyl) stretching band (~1700-1730 cm⁻¹).

Propionic Acid Chain: Aliphatic C-H stretching bands (~2850-2960 cm⁻¹).

These techniques are excellent for monitoring chemical reactions, such as the formation of the sulfonyl linkage or modification of the carboxylic acid group, by observing the appearance or disappearance of characteristic functional group peaks. iosrjournals.org

Interactive Data Table: Predicted Characteristic IR/Raman Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H stretch | 2850 - 2960 | Medium |

| Carbonyl (C=O) | C=O stretch | 1700 - 1730 | Strong |

| Aromatic C=C/C=N | Ring stretch | 1400 - 1650 | Medium-Strong |

| Sulfonyl (SO₂) | Asymmetric stretch | 1350 - 1380 | Strong |

| Sulfonyl (SO₂) | Symmetric stretch | 1160 - 1190 | Strong |

UV-Vis, Fluorescence, and Circular Dichroism Spectroscopy for Electronic Transitions and Chirality

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The quinoline ring system is the primary chromophore in 3-(Quinoline-8-sulfonyl)-propionic acid, and it is expected to exhibit strong absorption bands in the UV region, corresponding to π→π* transitions. The exact position and intensity of these bands can be influenced by the substituent groups and the solvent environment.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Quinoline and its derivatives are often fluorescent. mdpi.com The quinoline-8-sulfonyl moiety may exhibit fluorescence, with the emission wavelength and quantum yield being sensitive to factors like solvent polarity and pH (due to the carboxylic acid group). This property could be exploited for detection purposes.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is used to study chiral molecules. As 3-(Quinoline-8-sulfonyl)-propionic acid is an achiral molecule, it would not exhibit a CD spectrum. However, if it were to be complexed with a chiral entity (e.g., a protein) or resolved into enantiomers through the introduction of a chiral center, CD spectroscopy would become a valuable tool for studying its stereochemistry and binding interactions.

Applications of 3 Quinoline 8 Sulfonyl Propionic Acid As a Chemical Tool and Building Block in Synthetic Organic Chemistry

Role as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

There is no available scientific literature that describes the use of 3-(Quinoline-8-sulfonyl)-propionic acid as a chiral auxiliary or as a precursor for chiral ligands in asymmetric synthesis. The utility of a compound in these roles would typically be established through studies demonstrating its ability to induce stereoselectivity in chemical reactions, and no such studies have been reported for this specific molecule.

Use in Catalytic Processes and Organocatalysis

A thorough search of chemical databases and academic journals reveals no instances of 3-(Quinoline-8-sulfonyl)-propionic acid being employed as a catalyst or in the field of organocatalysis. The development of a molecule for catalytic applications would necessitate research into its ability to accelerate chemical reactions, its stability under reaction conditions, and its mechanism of action. Such data is not available for this compound.

Building Block for the Synthesis of Complex Organic Molecules with Advanced Architectures

While the quinoline (B57606) scaffold is a recognized building block in the synthesis of a wide array of complex molecules, there are no documented examples where 3-(Quinoline-8-sulfonyl)-propionic acid specifically serves as the starting material or a key intermediate in the construction of molecules with advanced architectures. Synthetic utility is typically demonstrated through total synthesis studies or the development of synthetic methodologies, none of which feature this particular compound.

Q & A

Q. What are the key synthetic pathways for 3-(Quinoline-8-sulfonyl)-propionic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step processes, such as sulfonylation of quinoline derivatives followed by coupling with propionic acid precursors. For example, analogous compounds (e.g., substituted quinolinecarboxylic acids) are synthesized via PPA-catalyzed thermal lactamization or nitro-group reduction intermediates . Reaction parameters like temperature, pH, and catalyst choice (e.g., polyphosphoric acid) critically affect yield and purity. Post-synthesis purification often employs crystallization or column chromatography to isolate the target compound .

Q. What purification strategies are recommended for isolating 3-(Quinoline-8-sulfonyl)-propionic acid from complex reaction mixtures?

High-performance liquid chromatography (HPLC) and recrystallization are standard methods. For structurally similar sulfonated quinolines, reverse-phase chromatography with acetonitrile/water gradients effectively separates impurities . Pre-purification steps, such as acid-base extraction, can reduce matrix complexity before final isolation .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

Proton NMR is critical for verifying sulfonyl and propionic acid moieties:

- Quinoline protons appear as distinct aromatic signals (δ 7.5–9.0 ppm).

- Sulfonyl groups cause deshielding in adjacent protons (δ 3.0–4.0 ppm for methylene groups). IR spectra should show strong S=O stretches (~1350–1150 cm⁻¹) and carboxylic acid O-H/N-H bands (~2500–3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological interactions of 3-(Quinoline-8-sulfonyl)-propionic acid?

Density functional theory (DFT) optimizes molecular geometry and calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack . Molecular docking studies with protein targets (e.g., enzymes in infectious diseases) can identify potential binding modes, leveraging the sulfonyl group’s hydrogen-bonding capacity .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?

Factorial designs (e.g., 2³ designs) efficiently screen variables like substituent position, solvent polarity, and temperature. For example, varying sulfonyl group substituents while monitoring bioactivity (e.g., enzyme inhibition) can reveal steric/electronic contributions to potency . Dose-response assays and kinetic studies further validate SAR hypotheses .

Q. How can conflicting spectroscopic or crystallographic data be resolved during structural characterization?

Contradictions often arise from polymorphic forms or solvent-dependent conformers. Single-crystal X-ray diffraction is definitive for resolving ambiguities. For dynamic systems (e.g., tautomerism), variable-temperature NMR or molecular dynamics simulations clarify conformational equilibria .

Q. What strategies mitigate degradation of 3-(Quinoline-8-sulfonyl)-propionic acid under experimental conditions?

Stability studies under varying pH, temperature, and light exposure guide storage protocols. For example, acidic conditions (pH < 4) may hydrolyze the sulfonyl linkage, requiring inert atmospheres or stabilizers (e.g., antioxidants) during long-term storage .

Methodological Notes

- Data Interpretation : Cross-validate analytical results (e.g., HPLC purity vs. NMR integration) to avoid overreliance on single techniques .

- Safety Protocols : While not commercial, lab-scale handling requires PPE (gloves, goggles) and fume hoods due to potential irritancy of sulfonic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.